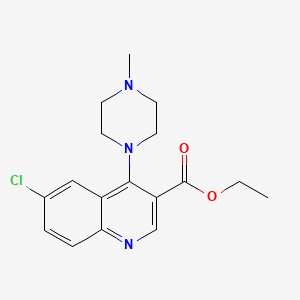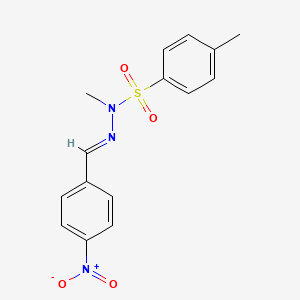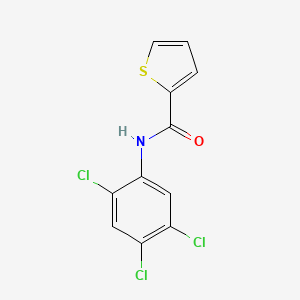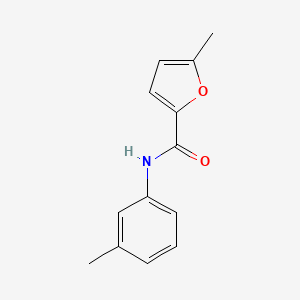
ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate involves several key steps, including the Claisen ester condensation reaction, modified to incorporate various substituents that contribute to its unique structure and potential pharmacological activities. For instance, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a related compound, showcases the complexity and specificity of these synthetic processes, which include reactions such as ester condensation, saponification, decarboxylation, and nucleophilic substitution, achieving a yield of 34.3% with specific activities tailored for pharmacokinetic and pharmacodynamic evaluations (Wang, Fawwaz, & Heertum, 1995).
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate is characterized by various functional groups that play a crucial role in its chemical behavior and interaction with biological targets. Techniques such as IR, 1H NMR, and elemental analysis are pivotal in determining the structure of synthesized compounds, ensuring the attachment of the correct functional groups at the intended positions on the quinoline ring system. These structural elucidations confirm the presence of the ethyl ester, chloro, and piperazinyl substituents, which are essential for the compound's activity (Chen, Guo, & Lu, 1991).
Chemical Reactions and Properties
Ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate undergoes various chemical reactions that modify its structure and, consequently, its chemical and biological properties. These reactions include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, affecting the compound's reactivity and interaction with bacterial enzymes. The compound's ability to undergo such reactions makes it a versatile intermediate for further chemical modifications, potentially leading to new derivatives with enhanced properties (Matsuoka et al., 1997).
Physical Properties Analysis
The physical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, such as solubility, melting point, and stability, are critical for its handling, formulation, and application. These properties are influenced by the compound's molecular structure and dictate its suitability for various pharmaceutical formulations. Understanding these physical properties is essential for optimizing the compound's use in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, including its reactivity, chemical stability, and interaction with biological molecules, are determined by its functional groups and molecular structure. Studies on related quinoline derivatives provide insights into the compound's potential mechanisms of action, such as inhibiting bacterial DNA gyrase or topoisomerase IV, which are crucial for bacterial DNA replication and cell division. These interactions underline the compound's antibacterial potential, emphasizing the importance of its chemical properties in therapeutic applications (Koga et al., 1980).
特性
IUPAC Name |
ethyl 6-chloro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-23-17(22)14-11-19-15-5-4-12(18)10-13(15)16(14)21-8-6-20(2)7-9-21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNZBITEXDMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)

![rel-(3R,4R)-4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-piperidinol dihydrochloride](/img/structure/B5614704.png)
![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)
![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)
![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)


